烟酰胺甲酰苯胺

描述

BRD5529 是一种化学化合物,以其作为含有 caspase 募集域的蛋白 9 的抑制剂而闻名。该化合物在抑制促炎信号通路方面显示出巨大潜力,特别是真菌 β-葡聚糖诱导的那些通路。 其独特的特性使其成为医学和生物化学等各个领域研究的有价值候选者 .

科学研究应用

BRD5529 在科学研究中具有广泛的应用,包括:

化学: 用作各种化学反应和研究中的试剂。

生物学: 研究其在抑制促炎信号通路中的作用。

医学: 探索作为涉及过度炎症(如炎症性肠病)的疾病的潜在治疗剂。

工业: 用于开发新药和治疗剂

作用机制

BRD5529 通过抑制含有 caspase 募集域的蛋白 9 与其结合伴侣之间的相互作用来发挥其作用。这种抑制破坏导致炎症的下游信号通路。 该化合物专门针对蛋白质-蛋白质相互作用,从而减少促炎细胞因子(如肿瘤坏死因子-α)的产生 .

生化分析

Biochemical Properties

Methylbenzamido nicotinic acid interacts with various enzymes, proteins, and other biomolecules. It is derived from nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions

Cellular Effects

The effects of Methylbenzamido nicotinic acid on various types of cells and cellular processes are complex and multifaceted. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being researched.

Molecular Mechanism

The molecular mechanism of action of Methylbenzamido nicotinic acid involves its interactions at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methylbenzamido nicotinic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of Methylbenzamido nicotinic acid can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

Methylbenzamido nicotinic acid is involved in various metabolic pathways. It is derived from nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions

Transport and Distribution

Methylbenzamido nicotinic acid is transported and distributed within cells and tissues in a manner that is still being researched. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Methylbenzamido nicotinic acid and any effects on its activity or function are still being researched. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

合成路线和反应条件

BRD5529 通过一系列化学反应合成,这些反应涉及特定试剂在受控条件下的相互作用。合成通常涉及使用有机溶剂和催化剂来促进反应。 确切的合成路线可能有所不同,但通常包括亲核取代、还原和通过色谱法进行纯化等步骤 .

工业生产方法

BRD5529 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级设备和试剂,以确保高产率和纯度。 生产在受控环境中进行,以保持一致性和质量 .

化学反应分析

反应类型

BRD5529 经历各种化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个官能团取代一个官能团.

常用试剂和条件

涉及 BRD5529 的反应通常需要特定的试剂,如氧化剂、还原剂和催化剂。 条件包括受控的温度、压力和 pH 值,以确保所需的反应结果 .

主要形成的产物

从 BRD5529 反应中形成的主要产物取决于反应类型和使用的试剂。 例如,氧化可能产生氧化衍生物,而还原可能产生化合物的还原形式 .

相似化合物的比较

类似化合物

BRD3308: 另一种具有类似性质的含有 caspase 募集域的蛋白 9 抑制剂。

BRD4592: 以其在抑制促炎信号通路中的作用而闻名。

BRD9876: 一种对炎症具有可比影响的化合物

BRD5529 的独特性

BRD5529 由于其在抑制含有 caspase 募集域的蛋白 9 方面的效力和特异性而脱颖而出。 其良好的溶解度和稳定性使其成为研究和潜在治疗应用的优选选择 .

属性

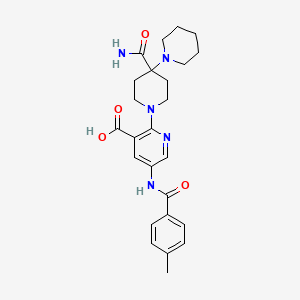

IUPAC Name |

2-(4-carbamoyl-4-piperidin-1-ylpiperidin-1-yl)-5-[(4-methylbenzoyl)amino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O4/c1-17-5-7-18(8-6-17)22(31)28-19-15-20(23(32)33)21(27-16-19)29-13-9-25(10-14-29,24(26)34)30-11-3-2-4-12-30/h5-8,15-16H,2-4,9-14H2,1H3,(H2,26,34)(H,28,31)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWHESBABUHJBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(N=C2)N3CCC(CC3)(C(=O)N)N4CCCCC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

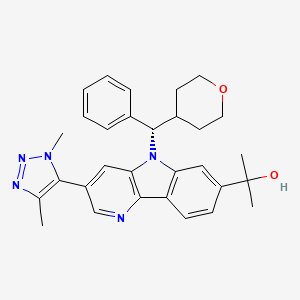

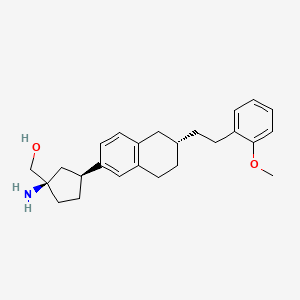

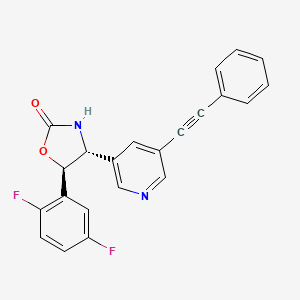

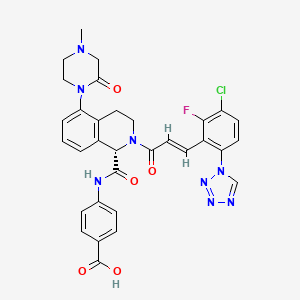

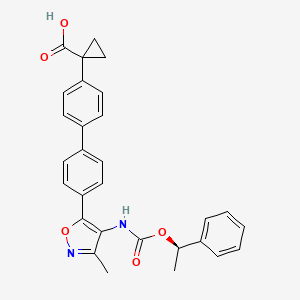

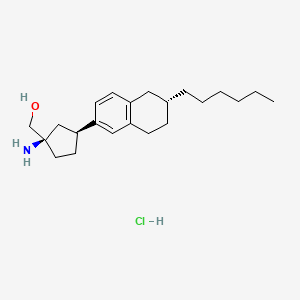

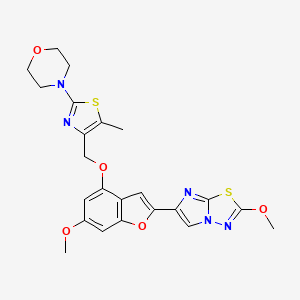

Feasible Synthetic Routes

Q1: How does suramin affect ATP signaling in the synaptic cleft of the Torpedo electric organ?

A1: The research demonstrates that suramin acts as a potent, non-competitive inhibitor of ecto-apyrase activity in the Torpedo electric organ []. Ecto-apyrases are enzymes located on the outer surface of cells, responsible for the hydrolysis of extracellular ATP. By inhibiting these enzymes, suramin prevents the breakdown of ATP released alongside acetylcholine at the synapse. This leads to an increased concentration of ATP in the synaptic cleft.

Q2: What is the significance of suramin's inhibitory effect on ecto-apyrase in the context of synaptic depression?

A2: The study reveals that suramin significantly reduces synaptic depression in the Torpedo electric organ []. Synaptic depression is a phenomenon where the strength of synaptic transmission decreases with repetitive stimulation. The researchers propose a mechanism where the accumulated ATP, due to suramin's inhibition of ecto-apyrase, gets converted to adenosine. Adenosine, acting on A1 purinoceptors, then mediates the observed reduction in synaptic depression. This highlights the crucial role of ATP hydrolysis and adenosine signaling in regulating synaptic transmission.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine](/img/structure/B606270.png)

![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid;hydrochloride](/img/structure/B606273.png)

![5-chloro-4-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy-1-[5-[(3R)-3-hydroxy-2-oxopyrrolidin-1-yl]-6-methylpyridin-2-yl]pyridin-2-one](/img/structure/B606281.png)

![4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide](/img/structure/B606287.png)

![(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide](/img/structure/B606288.png)